molecular formula C21H21BrN2O2 B8632516 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine

6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine

Cat. No.: B8632516
M. Wt: 413.3 g/mol
InChI Key: MVZXVUYQFXJYOC-UHFFFAOYSA-N
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Description

6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine: is an organic compound with a complex structure that includes a pyridine ring substituted with a bromine atom and two 4-methoxybenzyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-bromopyridin-2-amine and 4-methoxybenzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF).

    Procedure: The 6-bromopyridin-2-amine is reacted with 4-methoxybenzyl chloride under reflux conditions to form the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring safety and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom on the pyridine ring.

    Oxidation and Reduction: The methoxy groups can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydride or potassium carbonate in solvents like DMF or THF.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted pyridine derivatives can be formed.

    Oxidation Products: Oxidation of the methoxy groups can lead to the formation of aldehydes or carboxylic acids.

    Reduction Products: Reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry:

    Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

    Catalysis: It can serve as a ligand in catalytic reactions.

Biology and Medicine:

    Drug Development: The compound’s structure makes it a candidate for the development of new pharmaceuticals, particularly those targeting specific receptors or enzymes.

Industry:

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine involves its interaction with molecular targets such as enzymes or receptors. The methoxybenzyl groups can enhance the compound’s binding affinity to these targets, while the bromine atom can participate in halogen bonding, further stabilizing the interaction. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

    N,N-bis(4-methoxybenzyl)amine: Lacks the bromine atom and pyridine ring, making it less versatile in certain reactions.

    6-bromo-2-aminopyridine: Lacks the methoxybenzyl groups, which reduces its binding affinity in biological applications.

    N,N-bis(4-methoxybenzyl)-4-methylpyridin-2-amine: Similar structure but with a methyl group instead of a bromine atom, affecting its reactivity and binding properties.

Uniqueness: 6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine is unique due to the combination of the bromine atom and methoxybenzyl groups, which provide a balance of reactivity and binding affinity, making it suitable for a wide range of applications in organic synthesis, medicinal chemistry, and material science.

Properties

Molecular Formula

C21H21BrN2O2

Molecular Weight

413.3 g/mol

IUPAC Name

6-bromo-N,N-bis[(4-methoxyphenyl)methyl]pyridin-2-amine

InChI

InChI=1S/C21H21BrN2O2/c1-25-18-10-6-16(7-11-18)14-24(21-5-3-4-20(22)23-21)15-17-8-12-19(26-2)13-9-17/h3-13H,14-15H2,1-2H3

InChI Key

MVZXVUYQFXJYOC-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CN(CC2=CC=C(C=C2)OC)C3=NC(=CC=C3)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 6-bromo-pyridin-2-ylamine (1.00 g, 5.78 mmol) under a nitrogen atmosphere at room temperature was added 4-methoxybenzyl chloride (1.96 mL, 14.5 mmol) in one portion. To this mixture was added NaH (60% suspension in mineral oil, 694 mg, 17.3 mmol) in one portion. The reaction was stirred for 2 h then partitioned between aqueous NaHCO3 and CH2Cl2. The layers were separated and the aqueous layer was further extracted with CH2Cl2. The combined organic layers were dried with MgSO4 and concentrated in vacuo to give a light yellow oil. This oil was purified by flash chromatography on silica gel (1→15% EtOAc/hexanes) to give 2.55 g of the title compound as a colorless oil, m/z 413.9 [M−H]+.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.96 mL
Type
reactant
Reaction Step One
Name
Quantity
694 mg
Type
reactant
Reaction Step Two

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